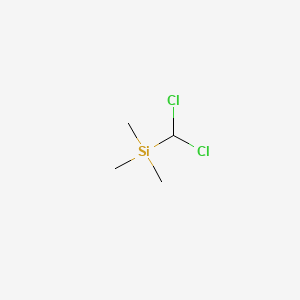

(Dichloromethyl)trimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

dichloromethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Si/c1-7(2,3)4(5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTUNBKAWATELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064062 | |

| Record name | Silane, (dichloromethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5926-38-5 | |

| Record name | (Dichloromethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5926-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dichloromethyl)trimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dichloromethyl)trimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, (dichloromethyl)trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (dichloromethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (DICHLOROMETHYL)TRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GQP7DV48U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity Profiles and Transformational Chemistry of Dichloromethyl Trimethylsilane

Nucleophilic Substitution and Dichloromethylation Reactions

(Dichloromethyl)trimethylsilane serves as an effective dichloromethylating agent, reacting with a range of nucleophiles to afford dichloromethylated products. This reactivity is central to its utility in synthetic chemistry, enabling the direct installation of a functionalized one-carbon unit.

Direct Transfer of the Dichloromethyl Moiety to Various Substrates

The core reactivity of this compound lies in its ability to transfer the dichloromethyl group (-CHCl₂) to a diverse array of nucleophilic substrates. This transfer is typically activated by a suitable base or catalyst, which facilitates the generation of a reactive intermediate. While the precise mechanism can vary depending on the substrate and reaction conditions, the outcome is the formation of a new bond between the substrate and the dichloromethyl carbon.

Research has demonstrated the successful dichloromethylation of various nucleophiles. For instance, the reaction with imines provides a direct route to α-(dichloromethyl)amines, which are valuable precursors for other functionalized amines and nitrogen-containing heterocycles. The reaction of this compound with organolithium reagents also showcases the transfer of the dichloromethyl group, leading to the formation of new carbon-carbon bonds.

While extensive research on the dichloromethylation of a wide range of carbonyl compounds like ketones and esters using this compound is not broadly documented in readily available literature, the general principles of enolate chemistry suggest that under appropriate basic conditions, the enolates of these carbonyls could act as nucleophiles to attack the silicon reagent, leading to the corresponding α-dichloromethylated products.

Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formation

The transfer of the dichloromethyl group from this compound is a powerful tool for forging new chemical bonds. The resulting dichloromethylated products can serve as versatile intermediates for further transformations.

Carbon-Carbon Bond Formation: The reaction of this compound with carbon-based nucleophiles, such as those derived from organometallic reagents or enolates, directly establishes a new carbon-carbon bond. vanderbilt.edu For example, the reaction with an organolithium reagent can proceed to form a new C-C bond, highlighting its utility in constructing more complex carbon skeletons. vanderbilt.edu

Carbon-Heteroatom Bond Formation: A significant application of this compound is in the formation of carbon-heteroatom bonds. The reaction with nitrogen nucleophiles, particularly imines, has been well-established, leading to the synthesis of α-(dichloromethyl)amines. This transformation provides a direct route to functionalized amines that can be further elaborated. While specific examples of reactions with oxygen and sulfur nucleophiles to form C-O and C-S bonds are less commonly reported, the fundamental reactivity of the reagent suggests potential for such transformations under suitable catalytic conditions.

Stereoselective Transformations Mediated by this compound

A key advancement in the application of this compound is its use in stereoselective reactions, allowing for the synthesis of chiral molecules with high levels of stereocontrol. This is particularly evident in its reactions with chiral imines and aldimines.

Diastereoselective Dichloromethylation of Imines and Aldimines

The reaction of this compound with chiral N-tert-butylsulfinyl aldimines provides a highly diastereoselective method for the synthesis of α-(dichloromethyl)amines. nih.gov The stereochemical outcome of this reaction is controlled by the chiral sulfinyl group, which directs the nucleophilic attack of the dichloromethyl anion to one face of the imine.

The reaction is typically carried out at low temperatures in the presence of a strong base, such as potassium tert-butoxide, to generate the reactive dichloromethylating agent. The diastereoselectivity of the reaction is often excellent, providing a reliable method for establishing a new stereocenter adjacent to the nitrogen atom.

| Entry | Aldimine Substrate | Product | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide | (R)-N-((R)-1,1-dichloro-2-phenylpropan-2-yl)-2-methylpropane-2-sulfinamide | >99:1 | 85 |

| 2 | (R,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | (R)-N-((R)-2-(4-chlorophenyl)-1,1-dichloropropan-2-yl)-2-methylpropane-2-sulfinamide | >99:1 | 82 |

| 3 | (R,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | (R)-N-((R)-1,1-dichloro-2-(4-methoxyphenyl)propan-2-yl)-2-methylpropane-2-sulfinamide | >99:1 | 88 |

Table 1: Diastereoselective Dichloromethylation of N-tert-butylsulfinyl Aldimines with this compound. nih.gov

Formation of α-(Dichloromethyl)amines and Chiral Derivatives

The diastereoselective dichloromethylation of chiral aldimines directly yields chiral α-(dichloromethyl)amines. nih.gov These compounds are valuable synthetic intermediates, as the dichloromethyl group can be further transformed into other functional groups. The chiral auxiliary, the N-tert-butylsulfinyl group, can be readily cleaved under acidic conditions to provide the free chiral amine.

This methodology allows for the efficient synthesis of a variety of chiral α-(dichloromethyl)amines with high enantiomeric purity. These products can then be used as building blocks in the synthesis of more complex chiral molecules, including natural products and pharmaceuticals.

Synthesis of α-Chloroaziridines via Intramolecular Cyclization

A fascinating transformation of the initially formed α-(dichloromethyl)amines is their intramolecular cyclization to form α-chloroaziridines. nih.gov This reaction occurs upon warming the reaction mixture after the initial low-temperature dichloromethylation. The process involves an intramolecular nucleophilic substitution where the nitrogen atom displaces one of the chlorine atoms of the dichloromethyl group.

This cyclization proceeds with a high degree of stereospecificity, typically affording the cis-aziridine as the major product. nih.gov The ability to control the stereochemistry of the aziridine (B145994) ring is a significant advantage of this method. α-Chloroaziridines are themselves reactive intermediates that can undergo a variety of ring-opening and substitution reactions, making them valuable synthons in organic chemistry.

| Entry | Starting α-(Dichloromethyl)amine | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | (R)-N-((R)-1,1-dichloro-2-phenylpropan-2-yl)-2-methylpropane-2-sulfinamide | (R)-2-chloro-2-phenyl-1-((R)-tert-butylsulfinyl)aziridine | >99:1 | 92 |

| 2 | (R)-N-((R)-2-(4-chlorophenyl)-1,1-dichloropropan-2-yl)-2-methylpropane-2-sulfinamide | (R)-2-(4-chlorophenyl)-2-chloro-1-((R)-tert-butylsulfinyl)aziridine | >99:1 | 90 |

| 3 | (R)-N-((R)-1,1-dichloro-2-(4-methoxyphenyl)propan-2-yl)-2-methylpropane-2-sulfinamide | (R)-2-chloro-1-((R)-tert-butylsulfinyl)-2-(4-methoxyphenyl)aziridine | >99:1 | 95 |

Table 2: Synthesis of α-Chloroaziridines from α-(Dichloromethyl)amines. nih.gov

Radical Reactions and Halogen Atom Transfer

The carbon-chlorine bonds in this compound are susceptible to cleavage under radical conditions, leading to useful synthetic transformations.

Reductive dechlorination is a chemical process that involves the cleavage of a carbon-chlorine bond by a reducing agent. wikipedia.org In the context of this compound, this process can be initiated by radical-based reagents. For instance, tris(trimethylsilyl)silane, (TMS)₃SiH, is a known radical-based reducing agent capable of mediating a variety of functional group transformations. nih.govnih.gov The general mechanism involves the generation of a silyl (B83357) radical, which then abstracts a chlorine atom from the substrate. This forms a new radical species that can propagate a chain reaction. nih.gov While specific studies on the exhaustive reductive dechlorination of this compound are not extensively detailed in the provided results, the principles of radical-based reductions suggest its feasibility. nih.govyoutube.com Biological systems also employ reductive dechlorination to detoxify chlorinated compounds, although this is more relevant to environmental remediation than synthetic chemistry. wikipedia.orglsu.edunih.gov

The transformation of the dichloromethyl group of this compound into an α-(chloromethyl)amine functionality represents a valuable synthetic conversion. While direct examples involving this compound are not explicitly detailed, the reactivity of related compounds provides insight. The generation of aminyl radicals in the presence of a suitable hydrogen donor can lead to the formation of amines. nih.gov It is plausible that a step-wise reduction and substitution pathway could be devised. For example, partial reduction to a monochlorinated intermediate, followed by nucleophilic substitution with an amine, could potentially yield the desired α-(chloromethyl)amine. However, specific protocols for this transformation starting from this compound require further investigation.

Role as a Precursor to Reactive Organometallic Species and Ylides

This compound serves as a valuable starting material for the generation of highly reactive organometallic reagents and ylides, which are cornerstones of modern organic synthesis.

(Trimethylsilyl)methyllithium (B167594) is a highly reactive organolithium reagent widely used in organic synthesis. rsc.org While it is commonly prepared from (chloromethyl)trimethylsilane and butyllithium (B86547) or lithium metal, its synthesis from this compound is also conceptually feasible through reductive metallation. rsc.orgwikipedia.orgorgsyn.org This reagent is commercially available as a solution in pentane (B18724) or THF. wikipedia.orgsigmaaldrich.com

The synthetic utility of (trimethylsilyl)methyllithium is extensive. Its bulky trimethylsilyl (B98337) group imparts spatial flexibility, allowing for the formation of otherwise inaccessible metal complexes. It is employed in a range of applications, including:

Silyl transfer reactions and halogen-lithium exchange.

Deprotonation of hydrocarbons.

Cross-coupling reactions to synthesize benzyl- and allylsilanes.

Initiation of polymerization of cyclosiloxanes. sigmaaldrich.com

Alkylation of metal complexes. wikipedia.orgsigmaaldrich.com

Table 1: Synthetic Applications of (Trimethylsilyl)methyllithium

| Application | Description |

| Silyl Transfer | Transfers a trimethylsilyl group to another molecule. |

| Halogen-Lithium Exchange | Exchanges a lithium atom for a halogen on another molecule. |

| Deprotonation | Acts as a strong base to remove a proton from a hydrocarbon. |

| Cross-Coupling | Forms new carbon-carbon bonds with the aid of a metal catalyst. |

| Polymerization | Initiates the formation of polysiloxane chains. |

| Metal Alkylation | Adds a (trimethylsilyl)methyl group to a metal center. |

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.orgudel.edu While this compound is not a direct precursor to a standard Wittig reagent, its derivative, (trimethylsilyl)methyllithium, can be used in Peterson olefination, a related silicon-based olefination reaction.

Furthermore, related organosilanes like (chloromethyl)trimethylsilane have been directly applied in Wittig-type reactions to synthesize terminal olefins from ketones. acs.org The general principle involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to yield an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comwikipedia.orgudel.edu The reaction of an yttrium phosphonium methylide complex with benzophenone (B1666685) has been shown to proceed through a metal-coordinated betaine, modeling a key step in the Wittig reaction. nih.gov

Table 2: Comparison of Olefination Reactions

| Reaction | Key Reagent | Substrate | Product |

| Wittig Reaction | Phosphonium ylide | Aldehyde or Ketone | Alkene |

| Peterson Olefination | α-silyl carbanion | Aldehyde or Ketone | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Aldehyde or Ketone | Alkene (often E-selective) |

Comparative Analysis with Related Halogenated Organosilanes

The reactivity of this compound can be better understood by comparing it with other halogenated organosilanes, such as (chloromethyl)trimethylsilane and (trichloromethyl)trimethylsilane.

(Chloromethyl)trimethylsilane: This is the most common precursor for generating (trimethylsilyl)methyllithium and the corresponding Grignard reagent, (trimethylsilyl)methylmagnesium chloride. wikipedia.orgorgsyn.org Its single chlorine atom makes it ideal for straightforward nucleophilic substitution and metallation reactions.

This compound: The presence of two chlorine atoms offers the potential for stepwise reactions. For example, one chlorine could be substituted, leaving the other for subsequent transformations. This opens up possibilities for more complex molecular architectures. Reductive processes can lead to either the monochlorinated or fully reduced methyltrimethylsilane.

(Trichloromethyl)trimethylsilane: With three chlorine atoms, this compound is a precursor to the trichloromethanide anion upon treatment with a suitable base. This anion can then be used in nucleophilic additions.

The number of chlorine atoms on the methyl group significantly influences the acidity of the C-H bond and the stability of the corresponding carbanion. This, in turn, dictates the choice of base and reaction conditions for deprotonation and subsequent reactions. The steric bulk of the trimethylsilyl group is a common feature across these compounds, influencing their reactivity and the stability of their derivatives.

Dichloromethyl-tris(trimethylsilyl)silane in Silene Generation

The generation of transient silenes, which are silicon analogues of alkenes containing a silicon-carbon double bond, is a significant area of organosilicon chemistry. Dichloromethyl-tris(trimethylsilyl)silane, with the chemical structure (Me₃Si)₃Si-CHCl₂, serves as a key precursor for these reactive species through a series of complex isomerization and addition reactions.

Research has shown that the treatment of dichloromethyl-tris(trimethylsilyl)silane with organolithium reagents is a viable method for producing transient silenes. When dichloromethyl-tris(trimethylsilyl)silane is reacted with specific dialkylamino-substituted aryllithium compounds in a 1:2 molar ratio, intramolecularly donor-stabilized silenes can be synthesized. researchgate.net This transformation highlights the utility of the dichloromethylsilyl group in facilitating the formation of the Si=C bond.

Bromodifluoromethyltrimethylsilane as a Difluoromethylation Reagent

While not a direct transformation of this compound, the chemistry of (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) offers a pertinent comparison in the reactivity of halomethyl-silane compounds. TMSCF₂Br has emerged as a particularly valuable and practical reagent for difluoromethylation, a critical transformation in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl (CF₂H) group. rsc.orgnih.gov

TMSCF₂Br primarily functions as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate. nih.gov The generation of difluorocarbene from TMSCF₂Br can be achieved under remarkably mild conditions using various activators. For instance, neutral Lewis bases such as hexamethylphosphoramide (B148902) (HMPA) can efficiently trigger the decomposition of the silane (B1218182) to release difluorocarbene. cas.cn This method has been applied to the synthesis of gem-difluorinated compounds. cas.cn

The versatility of TMSCF₂Br is demonstrated by its application in the difluoromethylation of a wide range of substrates:

Alcohols: It allows for the efficient synthesis of primary, secondary, and tertiary alkyl difluoromethyl ethers under weakly basic or acidic conditions, proceeding through the direct interaction of the alcohol with difluorocarbene. nih.govresearchgate.net

Carbon Acids: A variety of carbon nucleophiles, including esters, amides, fluorenes, and β-ketoesters, can be selectively C-difluoromethylated using TMSCF₂Br under mild conditions. nih.govbeilstein-archives.org

Heteroatoms: The reagent can difluoromethylate heteroatoms like nitrogen, sulfur, and phosphorus with the assistance of alkaline bases. sigmaaldrich.com For example, it facilitates the N-difluoromethylation of hydrazones in a base-promoted reaction. rsc.org

Nucleophilic Difluoromethylation: In combination with triphenylphosphine (B44618) and an activator like 1,3-dimethylpropyleneurea (DMPU), TMSCF₂Br serves as a source of the difluorinated phosphorus ylide (Ph₃P=CF₂). acs.orgnih.gov This ylide can then engage in nucleophilic difluoromethylation of ketones and nitroalkenes. acs.orgnih.gov

Photocatalysis: Light-mediated protocols using a gold photocatalyst can induce the cleavage of the carbon-bromine bond in TMSCF₂Br, generating a (trimethylsilyl)difluoromethyl radical for fluoroalkylation reactions. researchgate.net

This breadth of reactivity underscores the importance of (Bromodifluoromethyl)trimethylsilane as a modern tool for introducing the CF₂H moiety, complementing the reactivity profile of other halomethyl-silane compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5926-38-5 |

| Molecular Formula | C₄H₁₀Cl₂Si |

| Molecular Weight | 157.11 g/mol |

| Appearance | Colorless liquid |

| Density | 1.04 g/mL at 25 °C |

| Boiling Point | 133 °C at 730 mmHg |

| Refractive Index | n20/D 1.4455 |

| SMILES | CSi(C)C(Cl)Cl |

| InChI Key | XJTUNBKAWATELL-UHFFFAOYSA-N |

Source: Sigma-Aldrich, PubChem

Table 2: Physicochemical Properties of (Bromodifluoromethyl)trimethylsilane

| Property | Value |

| CAS Number | 115262-01-6 |

| Molecular Formula | C₄H₉BrF₂Si |

| Molecular Weight | 203.10 g/mol |

| Appearance | Liquid |

| Density | 1.306 g/mL |

| Refractive Index | n/D 1.407 |

| Storage Temperature | −20°C |

| SMILES | CSi(C(F)(F)Br)C |

| InChI Key | WDZVWBWAUSUTTO-UHFFFAOYSA-N |

Source: Sigma-Aldrich

Mechanistic Investigations and Computational Studies of Dichloromethyl Trimethylsilane Reactivity

Mechanistic Pathways of Nucleophilic Dichloromethylation

Nucleophilic dichloromethylation is a significant application of (dichloromethyl)trimethylsilane, enabling the introduction of a dichloromethyl group onto various substrates. The mechanism of this reaction is influenced by several factors, including the electronic and steric properties of the reactants and the presence of catalysts and additives.

Influence of Electronic and Steric Factors on Reaction Outcomes

The outcome of nucleophilic dichloromethylation reactions involving this compound is highly dependent on the electronic and steric environment of the substrate. Electron-rich substrates generally exhibit higher reactivity towards nucleophilic attack. For instance, the formylation of electron-rich aromatic rings, a related transformation, is significantly influenced by the electronic nature of the substituents on the benzene (B151609) ring. mdpi.com In contrast, electron-deficient systems may require harsher reaction conditions or activation by a catalyst.

The following table illustrates the general influence of electronic and steric factors on the reactivity of substrates in nucleophilic substitution reactions, which can be extrapolated to dichloromethylation with this compound.

| Factor | Influence on Reactivity | General Outcome |

| Electronic Effects | Electron-donating groups on the substrate increase nucleophilicity. | Enhanced reaction rates and yields. |

| Electron-withdrawing groups on the substrate decrease nucleophilicity. | Reduced reaction rates, may require catalysts. | |

| Steric Effects | Bulky substituents near the reaction site hinder nucleophilic attack. | Decreased reaction rates and yields, potential for altered regioselectivity. |

| Less sterically hindered sites are favored for nucleophilic attack. | Higher regioselectivity for the less hindered product. |

Role of Lewis Acid Catalysis and Additives

Lewis acids are frequently employed to enhance the electrophilicity of substrates in reactions with this compound. By coordinating to the substrate, typically a carbonyl group or other Lewis basic site, the Lewis acid increases the positive charge on the reaction center, making it more susceptible to nucleophilic attack. elsevier.com The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity.

Additives can also play a crucial role in modulating the reactivity and selectivity of these reactions. elsevier.com For example, in some transition metal-catalyzed processes, Lewis acidic additives can enhance catalytic activity or even enable new reaction pathways. elsevier.com The specific role of the additive can range from substrate activation to influencing the stability of intermediates in the catalytic cycle. acs.org

Elucidation of Radical Reaction Mechanisms

This compound can also participate in radical reactions, typically initiated by photolysis or radical initiators. The elucidation of these radical mechanisms involves the characterization of the transient radical intermediates and understanding the propagation steps of the chain reaction.

Characterization of Radical Intermediates and Propagation Steps

The key radical intermediate in reactions involving this compound is the (dichloromethyl)trimethylsilyl radical, (CH3)3Si-CHCl2•. The generation of silyl (B83357) radicals can be achieved through various photochemical processes. nih.gov Once formed, this radical can participate in a variety of reactions.

The propagation steps in a radical chain reaction involving this species typically involve the abstraction of an atom (e.g., a halogen) from a substrate or addition to an unsaturated bond. The subsequent radical formed can then react with another molecule of this compound to regenerate the silyl radical, thus continuing the chain. The detection and characterization of these transient radical species can be challenging and often requires specialized techniques such as time-resolved spectroscopy or radical trapping experiments. researchgate.net

Kinetics and Thermodynamics of Dechlorination Reactions

Thermodynamic parameters, such as bond dissociation energies, are fundamental to predicting the feasibility of a particular radical reaction step. The strength of the Si-C and C-Cl bonds in this compound will dictate the energy requirements for their homolytic cleavage and subsequent reactions.

Theoretical Chemistry Approaches to Understanding Organosilicon Reactivity

Computational chemistry provides a powerful tool for investigating the reactivity of organosilicon compounds like this compound. elsevier.com Theoretical calculations can offer insights into reaction mechanisms, transition state structures, and the electronic properties of molecules that are often difficult to obtain experimentally. sumitomo-chem.co.jpresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. researchgate.netmdpi.com DFT calculations can be employed to model the potential energy surface of a reaction, helping to identify the most likely reaction pathway and to calculate activation energies. researchgate.net For instance, computational studies can elucidate the role of Lewis acids in catalysis by modeling the interaction between the catalyst and the substrate. sumitomo-chem.co.jp Furthermore, theoretical calculations can predict spectroscopic properties, which can aid in the identification of reaction intermediates. sumitomo-chem.co.jp

The application of computational methods to organosilicon chemistry has significantly advanced our understanding of the bonding and reactivity of these fascinating compounds. rsc.org As computational power continues to increase, theoretical studies will undoubtedly play an even more critical role in the design and optimization of reactions involving this compound and other organosilicon reagents.

Quantum Chemical Calculations on Reaction Pathways and Transition States

Quantum chemical calculations have become an indispensable tool for analyzing the reaction mechanisms of organosilanes, offering insights into pathways that are often difficult to probe experimentally. nih.gov These computational methods allow for the detailed exploration of potential energy surfaces, identifying the structures and energies of reactants, products, intermediates, and, most critically, transition states.

Methodologies such as Density Functional Theory (DFT) are frequently employed to model these complex systems. researchgate.net For instance, hybrid functionals like ωB97X-D have proven effective in studying related organosilane reactions, providing a balance of accuracy and computational efficiency. nih.gov The process typically begins with locating a transition state structure, which is a first-order saddle point on the potential energy surface. nih.govresearchgate.net Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction pathway downhill, confirming that the transition state connects the intended reactants and products. nih.gov

Automated reaction path exploration methods represent a more advanced approach, capable of creating a comprehensive network of possible reaction pathways from a given set of reactants. nih.govresearchgate.netnih.gov This allows for the prediction of unknown reactions and competing side reactions. nih.gov For a compound like this compound, these calculations can elucidate the energetics of nucleophilic substitution at the dichloromethyl carbon or reactions involving the silicon center. For example, in the study of similar carbene precursors like (bromodifluoromethyl)trimethylsilane, computational methods were used to predict reaction outcomes and yields with high accuracy. nih.gov

| Computational Method | Application in Organosilane Reactivity Studies | Relevance to this compound |

| Density Functional Theory (DFT) | Used for geometry optimization, frequency calculations, and determining the electronic structure of reactants, products, and transition states. researchgate.net | Can be used to model the geometry and electronic properties of the molecule and predict its reactivity. |

| Transition State (TS) Search Algorithms | Employed to locate the highest energy point along a reaction coordinate (the transition state). youtube.comyoutube.comyoutube.com | Essential for calculating the activation energy barriers for reactions, such as nucleophilic substitution or elimination. |

| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path from a transition state to the corresponding reactants and products, verifying the connection. nih.gov | Confirms that a calculated transition state correctly describes the pathway for a specific transformation of this compound. |

| Automated Path Exploration (e.g., AFIR) | Systematically searches for all possible reaction pathways and products from a given starting material. nih.govresearchgate.net | Could uncover novel, previously unconsidered reaction pathways for this compound. |

Analysis of Bonding Interactions (e.g., Tetrel Bonding)

Beyond covalent bonds, noncovalent interactions play a critical role in directing the reactivity and aggregation of molecules. For organosilanes, the tetrel bond is a particularly important interaction. A tetrel bond is a noncovalent interaction formed between a Lewis basic region and a Group 14 element (like silicon) acting as a Lewis acid. nih.gov This interaction arises from an electron-deficient region on the surface of the silicon atom, known as a σ-hole, which can attract a nucleophile. nih.gov

Quantum chemical studies on analogous molecules, such as (chloromethyl)fluorosilanes, have provided significant insights into these interactions. nih.gov Using tools like molecular electrostatic potential (MEP) maps, researchers can visualize the electron-rich and electron-deficient areas of a molecule. nih.gov For (chloromethyl)trifluorosilane, MEP analysis revealed the presence of two positive σ-holes: one on the silicon atom and another on the carbon atom of the chloromethyl group. nih.gov

This duality allows the molecule to engage in different types of tetrel bonding, interacting with nucleophiles at either the silicon (transsilylation) or the carbon center (alkylation). nih.govacs.org The nature and strength of these bonds can be further quantified using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. acs.orgmdpi.com NBO analysis, for example, can estimate the stabilization energy from charge transfer in the tetrel bond, such as the transfer of electron density from the lone pair of a nitrogen or oxygen atom to an antibonding orbital (e.g., σ*Si-C) of the silane (B1218182). acs.org Given its structure, this compound is also expected to exhibit such σ-holes on both the silicon and the dichloromethyl carbon, influencing its interactions with Lewis bases and guiding its reaction pathways.

| Analysis Technique | Description | Application to this compound |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the electron density surface of a molecule, identifying positive (electrophilic) and negative (nucleophilic) regions. nih.gov | To identify the location and intensity of σ-holes on the silicon and carbon atoms, predicting sites for nucleophilic attack. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the electron density topology to define atoms and the bonds between them, including noncovalent interactions. A bond critical point (BCP) between two atoms is evidence of an interaction. mdpi.com | To confirm the presence and characterize the nature (e.g., covalent vs. electrostatic) of tetrel bonds in complexes involving the silane. |

| Natural Bond Orbital (NBO) | Analyzes charge transfer and orbital-orbital interactions within a molecule or complex. acs.org | To quantify the strength of the tetrel bond by calculating the second-order perturbation energy (E(2)) associated with donor-acceptor interactions. |

Spectroscopic Techniques in Mechanistic Elucidation of Organosilane Transformations

Spectroscopic methods are vital for the real-time monitoring of chemical reactions and the structural characterization of transient intermediates and final products. In the study of organosilane transformations, infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful. iitb.ac.inyoutube.com

Infrared (IR) Spectroscopy: In situ Fourier-transform infrared (FTIR) spectroscopy allows researchers to follow the progress of a reaction as it happens. tandfonline.comtaylorfrancis.comutwente.nl For organosilane reactions, specific vibrational bands serve as markers. For instance, in hydrolysis and condensation reactions, the disappearance of bands corresponding to Si-O-R (alkoxy) or Si-Cl groups and the concurrent appearance of new bands for Si-OH (silanol) or Si-O-Si (siloxane) linkages can be monitored in real-time. tandfonline.comup.ptmdpi.com This provides direct evidence for the reaction kinetics and mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organosilanes.

¹H and ¹³C NMR: Provide detailed information about the organic framework of the molecule.

²⁹Si NMR: This is especially informative for silicon-containing compounds. The ²⁹Si chemical shift is highly sensitive to the electronic environment and coordination number of the silicon atom. nih.gov For this compound itself, the silicon nucleus has a characteristic chemical shift. nih.gov During a reaction, changes in the substituents on the silicon atom would lead to predictable shifts in the ²⁹Si NMR spectrum, allowing for the unambiguous identification of products and intermediates. For example, the conversion of a chlorosilane to an alkoxysilane or a silanol (B1196071) results in a distinct upfield or downfield shift in the ²⁹Si signal. nih.gov

| Spectroscopic Technique | Information Gained | Application in Studying this compound Reactions |

| FTIR Spectroscopy | Monitors changes in functional groups by detecting their characteristic vibrational frequencies. youtube.com | Tracking the disappearance of C-Cl or Si-C stretches and the appearance of new bands corresponding to products (e.g., C-O, C-N, or Si-O). tandfonline.commdpi.com |

| ¹H NMR Spectroscopy | Determines the number, connectivity, and chemical environment of hydrogen atoms. researchgate.net | Observing changes in the chemical shift of the -CHCl₂ proton and the trimethylsilyl (B98337) protons upon reaction. |

| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton of the molecule. | Identifying changes at the dichloromethyl carbon and the methyl carbons of the silyl group. |

| ²⁹Si NMR Spectroscopy | Highly sensitive to the electronic environment and substituents attached to the silicon atom. nih.gov | Directly probing reactions at the silicon center and confirming the integrity of the trimethylsilyl group in reactions at the carbon center. |

Strategic Applications of Dichloromethyl Trimethylsilane in Contemporary Organic Synthesis

Targeted Synthesis of Functionalized Organic Molecules

The structural attributes of (Dichloromethyl)trimethylsilane make it a valuable C1 building block for the targeted synthesis of a variety of functionalized organic molecules. The dichloromethyl group can be readily transformed into other functional groups, while the trimethylsilyl (B98337) group can influence the reactivity and stability of intermediates.

Building Blocks for Complex Molecular Architectures (Emphasis on methodology)

This compound serves as a cornerstone for the assembly of intricate molecular frameworks. Its utility as a building block is primarily centered on the introduction of a dichloromethyl group, which can subsequently be elaborated into more complex functionalities. A key methodological approach involves the nucleophilic attack at the silicon atom or the reaction of the dichloromethyl group with various substrates.

One common strategy is the reaction of this compound with organolithium reagents. This can lead to the formation of α-chloro-α-silyl carbanions, which are potent nucleophiles for the construction of carbon-carbon bonds. These intermediates can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to generate more complex molecular structures. The trimethylsilyl group in the resulting products can then be removed or transformed, providing further avenues for molecular elaboration.

Another important methodology involves the use of this compound in radical reactions. The carbon-chlorine bonds can be homolytically cleaved to generate a dichloromethyl radical, which can then participate in various addition and cyclization reactions to build complex carbocyclic and heterocyclic systems. The presence of the trimethylsilyl group can influence the regioselectivity and stereoselectivity of these radical processes.

The following table provides a summary of key properties of this compound:

| Property | Value |

| Molecular Formula | C4H10Cl2Si |

| Molecular Weight | 157.11 g/mol |

| Boiling Point | 133 °C at 730 mmHg |

| Density | 1.04 g/mL at 25 °C |

| Refractive Index | n20/D 1.4455 |

Diversification of Molecular Scaffolds through Dichloromethylation

The introduction of a dichloromethyl group onto an existing molecular scaffold can significantly enhance its structural and functional diversity. This process, known as dichloromethylation, can be effectively achieved using this compound. The attached dichloromethyl group can then serve as a handle for a variety of subsequent transformations, allowing for the rapid generation of a library of analogs from a common core structure.

For instance, the dichloromethyl group can be hydrolyzed to an aldehyde, which can then undergo a plethora of well-established transformations, including oxidation, reduction, olefination, and reductive amination. This provides a facile entry into a wide range of functional groups and molecular complexities. Furthermore, the two chlorine atoms can be sequentially or simultaneously substituted by other nucleophiles, leading to the formation of gem-disubstituted compounds with diverse functionalities. This approach is particularly valuable in medicinal chemistry and materials science, where the systematic modification of a lead compound or a functional material is often required to optimize its properties.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound has also spurred the development of new synthetic methods, particularly in the areas of selective transformations and asymmetric synthesis.

Chemo- and Regioselective Transformations

This compound has proven to be a valuable reagent for achieving high levels of chemo- and regioselectivity in organic reactions. The differential reactivity of the silicon-carbon and carbon-chlorine bonds allows for selective transformations under specific reaction conditions. For example, by carefully choosing the reaction parameters, it is possible to selectively cleave the Si-C bond while leaving the C-Cl bonds intact, or vice versa.

In reactions involving substrates with multiple reactive sites, this compound can exhibit remarkable regioselectivity. This is often attributed to the steric bulk of the trimethylsilyl group and its electronic effects, which can direct the approach of other reagents to a specific position on the substrate. This level of control is crucial for the efficient synthesis of complex molecules with well-defined structures.

Contributions to Asymmetric Synthesis

While direct applications of this compound in asymmetric catalysis are still an emerging area of research, its use in conjunction with chiral auxiliaries and catalysts has shown promise in the synthesis of enantioenriched compounds. The dichloromethyl group can be incorporated into a prochiral substrate, and subsequent transformations can be controlled by a chiral reagent to induce stereoselectivity.

For example, the reduction of a carbonyl group adjacent to a dichloromethyl moiety can be achieved with high enantioselectivity using chiral reducing agents. Similarly, the reaction of α-chloro-α-silyl carbanions derived from this compound with prochiral electrophiles can be influenced by chiral ligands to afford products with high enantiomeric excess. rsc.org The development of new chiral catalysts that can directly interact with this compound is an active area of investigation and holds the potential for significant advancements in asymmetric synthesis. rsc.org

Interplay with Other Organometallic and Organosilicon Reagents in Multistep Syntheses

This compound often plays a crucial role in multistep synthetic sequences, where it is used in concert with a variety of other organometallic and organosilicon reagents. This interplay allows for the construction of highly complex target molecules through a series of carefully orchestrated transformations.

A common strategy involves the initial reaction of this compound to introduce a functional handle, which is then further elaborated using other organometallic reagents. For instance, a dichloromethylated intermediate can be coupled with an organocuprate or a Grignard reagent to form a new carbon-carbon bond. Alternatively, the trimethylsilyl group can be used to direct a subsequent reaction, such as a palladium-catalyzed cross-coupling reaction, to a specific position on the molecule.

Future Prospects and Emerging Research Frontiers in Dichloromethyl Trimethylsilane Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is guiding the development of new synthetic pathways that minimize environmental impact. chemistryjournals.net For organosilicon compounds, a primary goal is to move away from traditional processes that rely heavily on chlorosilanes and produce significant amounts of corrosive byproducts like hydrogen chloride. mdpi.com Future research on (Dichloromethyl)trimethylsilane is expected to align with these green chemistry principles.

Key strategies for developing sustainable routes include:

Chlorine-Free Synthesis: A major challenge in silicon chemistry is the development of alternative, chlorine-free routes for producing organofunctional silanes. mdpi.com Research efforts are exploring direct synthesis methods using alcohols instead of hydrogen chloride, which could lead to the production of alkoxysilanes as greener alternatives to chlorosilanes. mdpi.com

Improved Atom Economy: Inspired by greener routes for pharmaceuticals like ibuprofen, which redesigned the synthesis to maximize the incorporation of starting materials into the final product, future syntheses of this compound and its derivatives will aim for higher atom economy. chemistryjournals.net This involves designing reactions, potentially catalytic, that reduce waste by design.

Benign Solvents and Conditions: The use of hazardous and volatile organic solvents is a significant environmental concern. Green chemistry promotes the use of safer alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Future work will likely explore the synthesis and application of this compound in these benign solvent systems.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processes. chemistryjournals.net Implementing flow chemistry for reactions involving this compound could lead to more efficient and safer production of its derivatives. chemistryjournals.net

Table 1: Green Chemistry Strategies for this compound

| Strategy | Principle | Relevance to this compound |

|---|---|---|

| Waste Prevention | Design syntheses to minimize waste. | Developing catalytic cycles that regenerate active species and avoid stoichiometric byproducts. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Prioritizing addition reactions over substitution reactions where possible. |

| Safer Solvents | Use of non-toxic, non-volatile solvents like water or supercritical fluids. | Reducing reliance on chlorinated or volatile organic solvents in synthesis and applications. chemistryjournals.net |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. | Exploring microwave-assisted synthesis or highly active catalysts to lower energy barriers. chemistryjournals.net |

| Renewable Feedstocks | Utilize raw materials derived from renewable sources. | Investigating silicon sources from biomass or developing reagents from renewable feedstocks. chemistryjournals.net |

Application in Catalyst Design and Ligand Synthesis

The unique structural and electronic properties of organosilicon compounds make them attractive targets for incorporation into catalysts and ligands. The this compound molecule offers a versatile platform for creating novel molecular architectures for catalysis. The trimethylsilyl (B98337) group can provide steric bulk and influence electronics, while the dichloromethyl group serves as a reactive handle for further functionalization.

Future research is expected to focus on using this compound as a key building block for:

Pincer Ligands: The dichloromethyl group can be substituted sequentially to build complex organic structures. This provides a potential route to multidentate "pincer" ligands, which are crucial for robust and highly active transition metal catalysts.

Frustrated Lewis Pairs (FLPs): The steric hindrance provided by the trimethylsilyl group could be exploited in the design of bulky Lewis acids or bases. When combined, these can form FLPs capable of activating small molecules like H₂, CO₂, and N₂.

Chiral Ligands for Asymmetric Catalysis: By introducing chirality into the organic framework attached to the silicon center, this compound could serve as a precursor to a new class of chiral silane-based ligands for asymmetric synthesis, a cornerstone of modern pharmaceutical production. The protection of functional groups, a common strategy in complex synthesis, is a well-established use for related silyl (B83357) chlorides and is fundamental to building such intricate structures. wikipedia.org

Exploration of Unconventional Reactivity Modes

While the chemistry of the Si-C bond is well-established, the full reactive potential of the C-Cl bonds in this compound, particularly in concert, remains an area ripe for exploration. Future research will likely probe reactivity beyond simple nucleophilic substitution.

Emerging areas of investigation include:

Carbene and Silylene Chemistry: Under reductive conditions, the dichloromethyl group could potentially be used to generate a (trimethylsilyl)chlorocarbene intermediate. This highly reactive species could participate in cyclopropanations or C-H insertion reactions, opening up new synthetic pathways.

Single-Electron Transfer (SET) Chemistry: The exploration of SET processes could reveal novel radical-based transformations. For example, radical-initiated reactions could lead to C-C bond formations or functionalizations that are complementary to traditional two-electron pathways.

Masked Enolate Equivalents: In a manner analogous to the formation of trimethylsilyl enol ethers from related compounds, the dichloromethyl group could be transformed into a novel functional group that acts as a masked enolate, which could then be used in carbon-carbon bond-forming reactions like the Mukaiyama aldol (B89426) addition. wikipedia.org

Advances in High-Throughput Experimentation and Automation

High-Throughput Experimentation (HTE) has revolutionized chemical discovery by enabling the rapid screening of thousands of reaction conditions. scienceintheclassroom.org This technology is perfectly suited to unlocking the full potential of this compound by accelerating the discovery of its novel reactivity and applications.

Future applications of HTE in this area will likely involve:

Reaction Scouting: Miniaturized automation platforms can perform thousands of experiments on a nanomole scale, making it possible to efficiently screen vast arrays of catalysts, reagents, solvents, and additives. scienceintheclassroom.org This is ideal for discovering optimal conditions for new transformations of this compound without consuming large quantities of the substrate. scienceintheclassroom.org

Catalyst Discovery: HTE can be used to screen libraries of ligands and metal precursors to identify new catalysts for reactions involving this compound. For example, a 1536-well plate could be used to test hundreds of base-catalyst combinations for a novel cross-coupling reaction in a single day. scienceintheclassroom.org

Materials Science Applications: HTE systems have been developed to screen organically modified silanes for surface modification. nih.gov A similar approach could rapidly assess derivatives of this compound for creating functionalized surfaces with desired properties like hydrophobicity or biocompatibility. nih.gov

Table 2: High-Throughput Experimentation Workflow for this compound Chemistry

| Step | Description | Technology | Benefit |

|---|---|---|---|

| 1. Design | Design an array of experiments varying components like catalysts, ligands, bases, and solvents. | Specialized software to create recipes for multi-well plates (e.g., 96 or 1536 wells). | Systematic exploration of a vast reaction space. |

| 2. Execution | Dispense nanomole-scale quantities of reagents into the wells. | Automated liquid and solid handling robots. | Speed, precision, and minimal material consumption. scienceintheclassroom.org |

| 3. Analysis | Rapidly analyze the outcome of each reaction in the array. | High-throughput mass spectrometry (MS) or liquid chromatography (UPLC). | Quick identification of successful reaction conditions and product formation. scienceintheclassroom.org |

| 4. Scale-Up | Validate the "hits" from the screen by running the reaction on a preparative scale. | Standard laboratory glassware. | Confirmation that nanomole-scale results translate to synthetically useful yields. scienceintheclassroom.org |

Predictive Modeling and Machine Learning in Reaction Design

The integration of machine learning (ML) and artificial intelligence into chemical research is transforming how reactions are designed and optimized. mit.edu By analyzing vast datasets, ML models can identify complex patterns and predict reaction outcomes with increasing accuracy, guiding chemists toward successful experiments and accelerating discovery. chemrxiv.orgnih.gov

In the context of this compound chemistry, future research will leverage predictive modeling to:

Predict Reaction Outcomes: ML models, trained on large reaction databases like Reaxys, can predict the most suitable catalysts, reagents, and solvents for a desired transformation of this compound. nih.gov This de novo condition recommendation can significantly reduce the amount of trial-and-error experimentation required. nih.gov

Optimize Reaction Yields: For a given reaction, ML algorithms can build models that predict the yield based on various parameters. This is particularly powerful when combined with HTE data, allowing for the rapid identification of conditions that maximize product formation. chemrxiv.org

Discover New Reactions: By learning the underlying rules of chemical reactivity, ML models can suggest novel, previously unconsidered reaction pathways. osti.govresearchgate.net For this compound, this could lead to the discovery of unconventional transformations and expand its synthetic utility in unexpected directions.

The development of these predictive tools relies on robust molecular representations, such as molecular fingerprints, and sophisticated algorithms like neural networks that can capture the highly nonlinear relationships governing chemical reactivity. chemrxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (Dichloromethyl)trimethylsilane, and how are they experimentally determined?

- Properties :

- Molecular formula: , molecular weight: 157.11 g/mol (CAS 5926-38-5).

- Boiling point: 133°C at 730 mmHg; density: 1.04 g/mL at 25°C; refractive index: .

- Methodology :

- Density : Measured via pycnometry or oscillating U-tube densitometry.

- Refractive index : Determined using an Abbe refractometer.

- Purity : Assessed via gas chromatography (GC) with flame ionization detection, given its 96% assay grade .

Q. How should this compound be safely handled in laboratory settings?

- Safety protocols :

- PPE : Use nitrile gloves, chemical-resistant suits, and EN 166-compliant face shields/safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Keep in a flammable liquids cabinet (Storage Class Code 3) at temperatures below 26°C (flash point) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. What are the standard synthetic routes to prepare this compound?

- Synthesis :

- Chlorination of trimethylsilane : React trimethylsilane with chlorine gas under controlled conditions.

- Byproduct mitigation : Use scavengers like triethylamine to neutralize HCl byproducts.

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in C–H silylation reactions?

- Mechanistic insights :

- The electron-withdrawing dichloromethyl group enhances electrophilicity at the silicon center, facilitating nucleophilic attack.

- Steric hindrance from trimethyl groups limits reactivity to less hindered substrates.

- Experimental validation :

- Compare reaction rates with analogs (e.g., chlorotrimethylsilane) using kinetic studies or DFT calculations .

Q. What analytical techniques are optimal for characterizing decomposition products of this compound under thermal stress?

- Methods :

- Thermogravimetric analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., 100–200°C).

- GC-MS : Identify volatile decomposition products (e.g., chlorinated hydrocarbons).

- NMR spectroscopy : Detect siloxane polymers or Si-O-Si linkages formed during degradation .

Q. How can this compound be utilized in the synthesis of functionalized polymers?

- Applications :

- Precursor for polysilanes : Dechlorination via alkali metals (e.g., Na/K) yields Si-Si backbone polymers.

- Crosslinking agent : React with diols or diamines to form siloxane networks.

Methodological Challenges

Q. How can researchers resolve discrepancies in reported reaction yields for silylation reactions involving this compound?

- Troubleshooting :

- Moisture control : Use molecular sieves or rigorous drying of solvents (e.g., THF over Na/benzophenone).

- Catalyst screening : Test bases like KOtBu or Lewis acids (e.g., BF₃·Et₂O) to optimize activation.

- Yield validation : Reproduce reactions under inert atmospheres (N₂/Ar) and compare with literature protocols .

Q. What strategies mitigate hazards during large-scale reactions with this compound?

- Risk management :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.